![molecular formula C13H20N2O2 B4971955 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4971955.png)
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia, a condition where there is a lack of oxygen supply to tissues. DMOG is a potent inhibitor of prolyl hydroxylase enzymes, which play a crucial role in regulating the response to hypoxia.
Mécanisme D'action
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile inhibits the activity of prolyl hydroxylase enzymes, which catalyze the hydroxylation of proline residues in HIF-1α. Hydroxylated HIF-1α is recognized by von Hippel-Lindau protein, which targets it for degradation via the ubiquitin-proteasome pathway. By inhibiting prolyl hydroxylase enzymes, this compound stabilizes HIF-1α and promotes its translocation to the nucleus, where it induces the expression of target genes involved in the cellular response to hypoxia.
Biochemical and Physiological Effects
This compound has been shown to induce a wide range of biochemical and physiological effects, including increased expression of angiogenic factors, glucose transporters, and erythropoietin. It also promotes the survival of cells under hypoxic conditions and enhances the therapeutic efficacy of radiation and chemotherapy in cancer cells. This compound has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in various organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile in lab experiments is its ability to mimic hypoxia without the need for specialized equipment or facilities. This compound is easy to use and has a high degree of reproducibility, making it a valuable tool for studying the effects of hypoxia on cellular processes. However, this compound has some limitations, including its potential toxicity at high concentrations and its non-specific effects on other cellular processes. It is important to optimize the concentration and duration of this compound treatment to minimize these effects.
Orientations Futures
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has the potential to be used in a wide range of scientific research applications, including cancer biology, regenerative medicine, and neurobiology. Future research should focus on optimizing the synthesis method of this compound to improve its yield and purity. It is also important to investigate the long-term effects of this compound treatment on cellular processes and to develop more specific inhibitors of prolyl hydroxylase enzymes. Finally, the clinical potential of this compound as a therapeutic agent should be explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile involves the reaction of 1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-ol with cyanogen bromide in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain this compound. The yield of this compound can be improved by using a more efficient catalyst or optimizing the reaction conditions.
Applications De Recherche Scientifique
3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile has been extensively used in scientific research as a hypoxia-mimicking agent. It has been shown to induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in the cellular response to hypoxia. This compound has been used to study the effects of hypoxia on various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of HIF-1α in cancer development and progression.
Propriétés
IUPAC Name |
3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,17-10-4-6-14)5-3-7-15-8-11-16-12-9-15/h4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSJLMIMRTPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN1CCOCC1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)
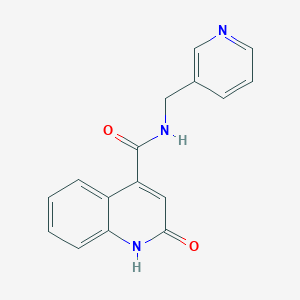
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4971911.png)
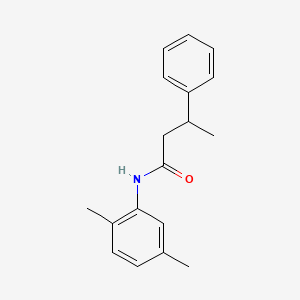

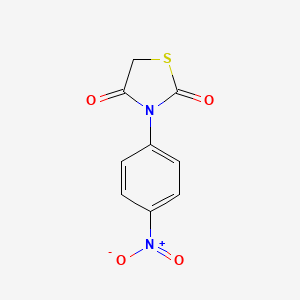
![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)

![N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)
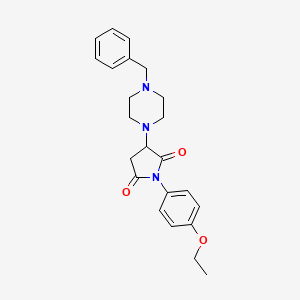
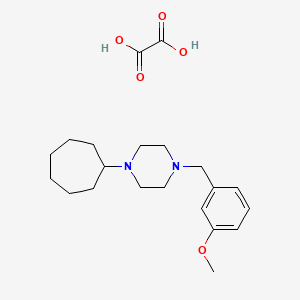
![sec-butyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971978.png)